![molecular formula C10H15N5O5S B6334018 6-Thioguanosine hydrate CAS No. 345909-25-3](/img/structure/B6334018.png)
6-Thioguanosine hydrate
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Overview
Description
6-Thioguanosine hydrate is a purine nucleoside . It is an antineoplastic agent and has a molecular formula of C10H13N5O4S . Its molecular weight is 299.31 .
Synthesis Analysis
The synthesis of 6-Thioguanosine involves several steps. The levulinyl esters were effectively cleaved, leaving the sensitive saligenyl- and chlorosaligenyl moieties unharmed . Synthetic routes have been developed towards diverse 6-Thioguanosine monophosphate prodrugs .Molecular Structure Analysis
The molecular structure of 6-Thioguanosine hydrate consists of a purine ring with a thio group at the 6th position . The molecule also contains a ribose sugar attached to the 9th position of the purine ring .Chemical Reactions Analysis
6-Thioguanosine is known to undergo various chemical reactions. For instance, it can be converted into bioactive 6-Thioguanosine triphosphates (6sGTPs) inside cells . It can also be methylated by the enzyme thiopurine methyltransferase (TPMT), which is associated with hepatotoxicity and myelotoxicity .Physical And Chemical Properties Analysis
6-Thioguanosine hydrate appears as a yellowish-beige powder . It is hygroscopic and has a melting point of 230-231 °C .Scientific Research Applications
Photocrosslinking: Thionucleotides, including 6-thioguanosine, are photosensitive molecules that can photocrosslink to both proteins and nucleic acids. This property makes them valuable tools for investigating RNA-protein interactions . In duplex RNA, 4-thiouridine (s4U) efficiently crosslinks to nucleotides in the opposite strand, while 6-thioguanosine has been less extensively studied but still shows promise for inter- and intramolecular photocrosslinking .
Structural Insights: Although 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes, its structural effect appears minimal based on NMR and Circular Dichroism (CD) data. However, when placed at a dangling end, a 6-thioguanosine residue exerts a weak stabilizing effect .
DNA Damage and Photoreactivity
6-Thioguanine (6-TG) is an immunosuppressant and anticancer prodrug. Its metabolite, 6-thioguanosine, plays a crucial role in the prodrug’s overall photoreactivity. Here’s what we know:
- UVA-Induced DNA Damage : Upon exposure to UVA radiation, 6-thioguanine induces DNA damage and cell death. Understanding its photoreactivity is essential for therapeutic applications .
Selenium Substitution and Triplet Decay
Interestingly, substituting sulfur with selenium in 6-thioguanine leads to a remarkable increase in the rate of triplet decay in 6-selenoguanine. This finding highlights the potential of heavy-atom-substituted nucleobases for photodynamic applications .
Mechanism of Action
Target of Action
The primary target of 6-Thioguanosine hydrate is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
6-Thioguanosine hydrate competes with hypoxanthine and guanine for HGPRTase and is converted into 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) . TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .
Biochemical Pathways
6-Thioguanosine hydrate affects the purine salvage pathway . This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides. The disruption of this pathway by 6-Thioguanosine hydrate leads to the accumulation of TGMP, which inhibits the conversion of inosinic acid to xanthylic acid .
Pharmacokinetics
It is known that the compound is metabolized intracellularly . The activation of 6-Thioguanosine hydrate requires only the enzyme HGPRT, which catalyzes its conversion to 6-thioguanosine monophosphate (6-TGMP) .
Result of Action
The molecular and cellular effects of 6-Thioguanosine hydrate’s action are primarily due to its incorporation into DNA. This results in DNA strand breaks due to faulty repair and perturbation of RNA transcription . These disruptions can lead to cell death, making 6-Thioguanosine hydrate effective against certain types of cancer .
Action Environment
The action, efficacy, and stability of 6-Thioguanosine hydrate can be influenced by various environmental factors. For instance, exposure to UVA radiation has been shown to induce DNA damage and cell death . Additionally, the compound’s cytotoxicity can be modulated by N9-glycosylation
Safety and Hazards
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWFPKZUAKCRS-GWTDSMLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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